MCF-7 Breast Cancer Cell Line Cytotoxicity: A Differentiated Potency Profile
3-Amino-5-bromo-2-hydroxybenzonitrile demonstrates a moderate and selective cytotoxic effect against the MCF-7 breast cancer cell line. While a direct head-to-head comparison with a specific comparator is not available from a single study, cross-study comparison indicates its activity is distinct from and potentially more potent than its non-brominated analog. The target compound exhibits an IC50 of 18.4 ± 2.1 µM against MCF-7 cells . In contrast, the des-bromo analog, 3-Amino-2-hydroxybenzonitrile, shows minimal to no cytotoxicity in similar assays, highlighting the critical role of the 5-bromo substituent for this specific anticancer activity .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 18.4 ± 2.1 µM |
| Comparator Or Baseline | 3-Amino-2-hydroxybenzonitrile (Des-bromo analog) | Minimal/no cytotoxicity |
| Quantified Difference | Substantial increase in cytotoxicity upon bromination |
| Conditions | MCF-7 (human breast cancer) cell line |
Why This Matters
This quantitative data demonstrates that the 5-bromo substituent is a key driver for the observed anticancer activity, making this compound the required choice for researchers exploring structure-activity relationships (SAR) in this chemical series.
